N-(4-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidinone derivative featuring:
- A 9-fluoro substituent on the fused benzothiophene ring.
- A 4-oxo group at position 4 of the pyrimidinone core.
- An acetamide side chain at position 3, substituted with a 4-chlorobenzyl group.
Its structure combines electron-withdrawing (fluoro, chloro) and hydrogen-bonding (amide) groups, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c20-12-6-4-11(5-7-12)8-22-15(25)9-24-10-23-17-16-13(21)2-1-3-14(16)27-18(17)19(24)26/h1-7,10H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQHRODVXPYIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound with significant potential in pharmaceutical applications. Its unique structure, which combines a chlorobenzyl group with a benzothieno-pyrimidine moiety, suggests diverse biological activities, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- A chlorobenzyl moiety
- A benzothienopyrimidine core
- A fluorinated component that often enhances biological activity and metabolic stability
Synthesis
The synthesis of N-(4-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using methods such as:
- N-acylation reactions
- Condensation reactions involving various heterocycles
- Use of analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation
Anticancer Properties
Preliminary studies suggest that compounds similar to N-(4-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of benzothieno-pyrimidines have shown effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of apoptosis
- Disruption of cell cycle progression
Antimicrobial Activity
Research indicates that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of the fluorine atom is believed to enhance the compound's interaction with microbial targets.
Case Studies and Research Findings
A review of existing literature reveals several case studies highlighting the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 4-Oxo-benzothienopyrimidine derivative | Anticancer | 15 μM | |
| Fluorinated benzothienopyrimidine | Antimicrobial | 20 μg/mL | |
| Chlorobenzyl-substituted pyrimidine | Antiviral | 10 μM |
These studies indicate that structural modifications can significantly influence the biological activity of benzothienopyrimidine derivatives.
Comparison with Similar Compounds
Anti-Inflammatory Benzothieno[3,2-d]pyrimidinone Derivatives
highlights benzothieno[3,2-d]pyrimidin-4-one derivatives with sulfonamide substituents (e.g., compounds 1, 2, 4, 8, 9, 10) that inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages . Key differences from the target compound include:
- Substituent at position 2 : Sulfonamide groups (e.g., methanesulfonamide) vs. acetamide.
- Side-chain variations : Cyclohexylthio (compound 8 ) or 2,4-difluorophenylthio (compound 9 ) groups instead of the 4-chlorobenzyl-acetamide.
Antimicrobial Acetamide Derivatives
describes 6-fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (compound 5), synthesized via acetylation under reflux conditions . Key comparisons:
- Fluorine positions : 6- and 7-fluoro vs. the target’s 9-fluoro substitution.
- Activity : Compound 5 showed antimicrobial properties (unquantified in evidence), whereas anti-inflammatory activity is unreported.
Physicochemical Properties :
N-Benzyl Acetamide Analogs
- 2-methyl group : This addition could sterically hinder interactions with target enzymes.
Hypothetical Impact :
Structural and Functional Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
